Phenylcarbamat

Übersicht

Beschreibung

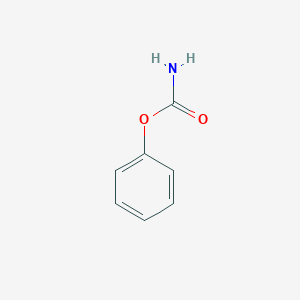

Phenyl carbamate is an organic compound with the chemical formula C7H7NO2. It is a derivative of carbamic acid where the hydrogen atom is replaced by a phenyl group. This compound is known for its stability and versatility in various chemical reactions and applications.

Wissenschaftliche Forschungsanwendungen

Phenyl carbamate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.

Biology: Studied for its potential as a prodrug to protect phenolic drugs against first-pass metabolism.

Industry: Used in the production of pesticides, fungicides, and herbicides.

Wirkmechanismus

Target of Action

Phenyl carbamate, like other carbamates, is known to interact with various targets. One of the primary targets of carbamates is the hypothalamic–pituitary–adrenal axis (HPA axis) . They can disrupt gonadotropin-releasing hormone (GnRH) biosynthesis and GnRH mediated signalling in immune cells . Carbamates are also designed to make drug-target interactions through their carbamate moiety .

Mode of Action

Phenyl carbamate interacts with its targets primarily through hydrogen bonding . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Biochemical Pathways

Phenyl carbamate affects several biochemical pathways. For instance, it has been found to have antioxidant activity against HO • and HOO • radicals . The enzymatic hydrolysis of the carbamate ester or amide linkage, funnelling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism and nitrogen assimilation are some of the conserved themes in metabolic pathways affected by phenyl carbamate .

Pharmacokinetics

Carbamates, including phenyl carbamate, are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Result of Action

The molecular and cellular effects of phenyl carbamate’s action are diverse. For instance, it has been found to have excellent HO • radical scavenging activity in the gas phase, water, and pentyl ethanoate solvents . It also has the potential to increase global O-N-acetylglucosamine (GlcNAc) levels, which can lead to a variety of effects including insulin resistance .

Action Environment

The action, efficacy, and stability of phenyl carbamate can be influenced by various environmental factors. For instance, its radical scavenging activity varies depending on the environment, with excellent activity observed in the gas phase, water, and pentyl ethanoate solvents . Being hydrophobic, phenyl carbamate can get adsorbed onto soil particles, leading to its accumulation .

Biochemische Analyse

Biochemical Properties

Phenyl carbamate is known for its ability to modulate inter- and intramolecular interactions with target enzymes or receptors . It has a carbamate functionality that is related to amide-ester hybrid features, displaying very good chemical and proteolytic stabilities . This functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .

Cellular Effects

Phenyl carbamate has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to prevent the assembly of microtubules, increase the number of functional polar bodies, and affect the orientation of microtubules in O. cardiacum . It also has the ability to modulate inter- and intramolecular interactions with target enzymes or receptors .

Molecular Mechanism

Phenyl carbamate exerts its effects at the molecular level through various mechanisms. It participates in hydrogen bonding through the carboxyl group and the backbone NH . It also has the ability to modulate inter- and intramolecular interactions with target enzymes or receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, phenyl carbamate shows changes in its effects over time. It has been found that the carbamate functionality of phenyl carbamate displays very good chemical and proteolytic stabilities . This suggests that phenyl carbamate has a good degree of stability, which could have implications for its long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

While specific studies on the dosage effects of phenyl carbamate in animal models are limited, carbamate pesticides have been shown to have varying effects at different dosages . These effects can include alterations in the immune response, hypersensitivity reactions, and some autoimmune diseases .

Metabolic Pathways

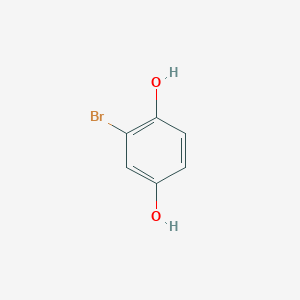

Phenyl carbamate is involved in various metabolic pathways. Microbes, specifically bacteria, have adapted to the presence of carbamate compounds by evolving degradation pathways . These pathways involve the enzymatic hydrolysis of the carbamate ester or amide linkage, funneling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .

Subcellular Localization

The subcellular localization of phenyl carbamate is not well-documented. Studies on related compounds suggest that carbamates can localize to various subcellular compartments. For instance, certain phenylalanine ammonia-lyases, which are key enzymes in the phenylpropanoid pathway for the synthesis of flavones, have been found to localize to the endoplasmic reticulum .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenyl carbamate can be synthesized through several methods:

Alcoholysis of Carbamoyl Chlorides: This method involves the reaction of carbamoyl chlorides with phenol.

Curtius Rearrangement: This method involves the thermal decomposition of acyl azides to form isocyanates, which then react with phenol to produce phenyl carbamate.

Transcarbamoylation: This method involves the reaction of phenyl carbamate with primary or secondary alcohols in the presence of a catalyst such as tin or indium triflate.

Industrial Production Methods: Industrial production of phenyl carbamate often involves the oxidative carbonylation of aniline or the methoxycarbonylation of aniline with dimethyl carbonate using lead compounds as catalysts .

Types of Reactions:

Oxidation: Phenyl carbamate can undergo oxidation reactions, although these are less common.

Reduction: Reduction of phenyl carbamate can lead to the formation of aniline and carbon dioxide.

Substitution: Phenyl carbamate can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Products depend on the specific oxidizing agent used.

Reduction: Aniline and carbon dioxide.

Substitution: Various substituted carbamates depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Phenyl carbamate is unique compared to other carbamates due to its phenyl group, which imparts specific chemical properties and reactivity:

Similar Compounds: Ethyl carbamate, methyl carbamate, and butyl carbamate.

Phenyl carbamate’s versatility and stability make it a valuable compound in various fields of research and industry. Its unique properties and wide range of applications highlight its importance in modern chemistry and related disciplines.

Eigenschaften

IUPAC Name |

phenyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCCSDNZEIHXOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211237 | |

| Record name | Phenyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-46-8 | |

| Record name | Phenyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKB257U27V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

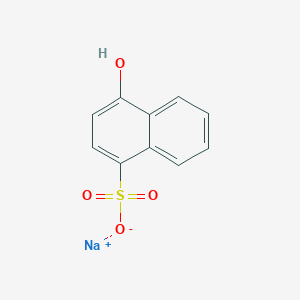

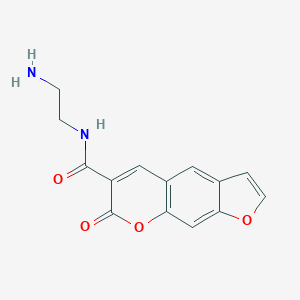

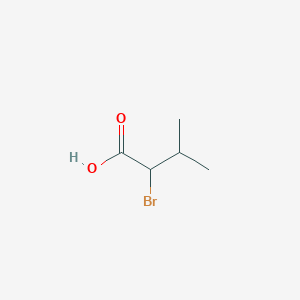

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do phenyl carbamate insecticides interact with their target in insects?

A1: Phenyl carbamate insecticides, like many other carbamate insecticides, exert their effect by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [] This inhibition occurs when the carbamate molecule binds to the active site of AChE, forming a carbamylated enzyme. [] This process disrupts the breakdown of acetylcholine, a neurotransmitter, leading to its accumulation at nerve synapses and subsequent overstimulation of the nervous system, ultimately resulting in insect death.

Q2: Are there other biological targets for phenyl carbamates besides acetylcholinesterase?

A2: Yes, research indicates that certain phenyl carbamates can also inhibit bile salt-dependent lipase, an enzyme involved in lipid digestion. [] This inhibition is thought to occur through a mechanism-based process where the carbamate forms a stable adduct with the enzyme's active site. [] Studies have shown that the length of the N-alkyl chain on the phenyl carbamate significantly influences its potency against this enzyme. []

Q3: What are the effects of O-Isopropyl N-Phenyl Carbamate on plant growth?

A3: O-Isopropyl N-Phenyl Carbamate exhibits growth-regulating effects on both monocotyledonous (e.g., cereals, grasses) and dicotyledonous plants. [] These effects include inhibition of root and shoot elongation, swelling of coleoptilar regions in monocots, and abnormal cytological behavior such as interrupted mitotic cycles and multinucleate cell formation. []

Q4: What is the basic structure of a phenyl carbamate?

A4: A phenyl carbamate molecule consists of a phenyl ring (C6H5) directly bonded to the oxygen atom of a carbamate functional group (-OCONH2). This carbamate group can be further substituted at the nitrogen atom with various groups (R), leading to a diverse range of phenyl carbamate derivatives.

Q5: How can I differentiate various phenyl carbamate derivatives using spectroscopic techniques?

A5: Spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in characterizing phenyl carbamates. [, ] IR spectroscopy can identify the carbamate functional group by characteristic stretching vibrations of the C=O, C-N, and N-H bonds. [] NMR spectroscopy provides detailed information about the arrangement of hydrogen and carbon atoms within the molecule, helping determine the position and nature of substituents on the phenyl ring and the carbamate nitrogen. []

Q6: How does the stability of phenyl carbamates in biological systems impact their potential as drug candidates?

A6: The stability of phenyl carbamates in biological environments, such as blood serum, is a critical factor in their development as therapeutic agents. [] Studies have shown that the stability of bisphosphonate-conjugated antibiotics, some of which incorporate phenyl carbamate linkers, can significantly influence their efficacy in eradicating bacterial biofilms. [] The type of linker used to conjugate the bisphosphonate and the antibiotic, whether it's a more labile O-phenyl carbamate or a more stable N-phenyl carbamate, significantly affects the release kinetics and thus the effectiveness of the antibiotic. []

Q7: How are phenyl carbamates used in the synthesis of methylene diphenyl diisocyanate (MDI)?

A7: Phenyl carbamates, particularly methyl N-phenyl carbamate (MPC), serve as key intermediates in the non-phosgene synthesis of MDI, a crucial component in polyurethane production. [, ] This approach is environmentally advantageous as it avoids the use of phosgene, a highly toxic compound. [, ]

Q8: Can you explain the role of heterogeneous catalysts in synthesizing methyl N-phenyl carbamate (MPC)?

A8: Heterogeneous catalysts, like Zn/Al/Pb mixed oxides, have shown promise in facilitating the synthesis of MPC from aniline and dimethyl carbonate. [] These catalysts offer advantages like reusability and easier separation from the reaction mixture compared to homogeneous catalysts. [] The activity of these catalysts is influenced by factors such as the specific surface area, pore size distribution, and the strength and type of active sites present. []

Q9: How has computational chemistry been applied to study phenyl carbamates?

A9: Computational methods have been employed to investigate the relationship between the structure of carbamates and thiocarbamates, including phenyl carbamates, and their anticancer activity. [] These studies often involve creating quantitative structure-activity relationship (QSAR) models. [] QSAR models correlate molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, with their biological activity. [] These models can then be used to predict the activity of novel carbamate derivatives and guide the design of more potent anticancer agents.

Q10: How does the substitution pattern on the phenyl ring influence the biological activity of phenyl carbamates?

A10: Research indicates that the position and nature of substituents on the phenyl ring significantly impact the biological activity of phenyl carbamates. [, ] For instance, in a study on the insecticidal activity of phenyl carbamates against houseflies, it was found that meta-alkyl substituted derivatives generally exhibited higher toxicity compared to ortho- and para-alkyl substituted derivatives. [] Specifically, N-methyl-3-isopropyl phenyl carbamate displayed the highest toxicity among the monoalkyl substituted phenyl carbamates tested. []

Q11: Does modifying the carbamate nitrogen in phenyl carbamate insecticides affect their activity?

A11: Yes, modifications to the nitrogen substituent of phenyl carbamates can drastically alter their interaction with biological targets. [] In studies on bile-salt-dependent lipase inhibition, N-alkyl substituted phenyl carbamates demonstrated inhibitory activity, while O-alkyl substituted counterparts showed no recognition by the enzyme. [] Furthermore, the length of the N-alkyl chain directly correlated with inhibitory potency, highlighting the importance of structural elements around the carbamate nitrogen for target binding and activity. []

Q12: What strategies can be used to enhance the stability or solubility of phenyl carbamate compounds?

A12: Improving the stability and solubility of phenyl carbamate compounds, especially in aqueous environments, is crucial for their application in various fields. One strategy involves introducing hydrophilic groups, such as phenyl carbamate moieties, into the molecule. [] This approach proved effective in enhancing the water solubility and reducing the soil adsorption of Avermectin B1a, a potent but poorly soluble nematicide. []

Q13: What are the general considerations for the safe handling and disposal of phenyl carbamate compounds?

A13: Given the potential biological activity of phenyl carbamates, handling these compounds requires appropriate safety measures. It is crucial to consult and adhere to the safety data sheets provided by the manufacturer. [] General laboratory safety practices, including wearing appropriate personal protective equipment like gloves and safety glasses, working in well-ventilated areas, and avoiding contact with skin or eyes, should always be followed. Disposal of phenyl carbamates should comply with local regulations and guidelines for chemical waste management.

Q14: How does the introduction of phenyl carbamate groups impact the pharmacokinetic properties of a drug?

A14: Incorporating phenyl carbamate groups into a drug molecule can significantly influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. [] For example, attaching phenyl carbamate to Avermectin B1a led to a reduction in its soil adsorption coefficient, suggesting alterations in its distribution and potentially enhancing its bioavailability. [] Such modifications require careful evaluation to ensure the desired pharmacokinetic behavior for optimal therapeutic efficacy.

Q15: Can you provide examples of in vivo models used to study the efficacy of phenyl carbamate derivatives?

A15: ** Researchers utilize various in vivo models to assess the efficacy of phenyl carbamate derivatives. One study investigated the effectiveness of bisphosphonate-conjugated antibiotics, incorporating phenyl carbamate linkers, in a mouse model of Staphylococcus aureus bone infection. [] This model allowed for evaluating the ability of these conjugates to eradicate bacterial biofilms on bone surfaces, demonstrating the potential of this approach for treating bone infections. [] Another study employed a zebrafish embryo model to examine the toxicity of lambda-cyhalothrin (LCT) enantiomers. [] This model is particularly useful for assessing developmental toxicity and can provide insights into the potential adverse effects of chiral pollutants on aquatic organisms. []

Q16: What are the mechanisms of resistance that have been observed against phenyl carbamate insecticides?

A16: Resistance to phenyl carbamates, like other carbamate insecticides, can arise from various mechanisms, with target site insensitivity being a prominent one. [] Mutations in the AChE gene can alter the enzyme's active site, reducing the binding affinity of the carbamate inhibitor and leading to decreased susceptibility. [] Understanding these resistance mechanisms is crucial for developing strategies to manage resistance and ensure the continued efficacy of insecticides.

Q17: What is the general toxicological profile of phenyl carbamates?

A17: Phenyl carbamates, particularly those designed as insecticides, can exert toxic effects on various organisms, including mammals. [] Their primary mode of action often involves inhibiting acetylcholinesterase, an enzyme critical for nervous system function. [] Exposure to high doses of phenyl carbamates can lead to a range of symptoms associated with cholinergic overstimulation. [] It is vital to handle these compounds with caution and to follow appropriate safety protocols.

Q18: How can the delivery of phenyl carbamate-based drugs be optimized for targeted therapy?

A18: Optimizing the delivery of phenyl carbamate-based drugs to specific tissues or cells is an active area of research, particularly for applications like targeted cancer therapy. One promising strategy involves conjugating the phenyl carbamate drug molecule to a targeting moiety, such as a monoclonal antibody or a small molecule with high affinity for a specific cell surface receptor. [] This approach aims to enhance the drug's accumulation at the desired site of action while minimizing off-target effects and improving therapeutic efficacy. []

Q19: What analytical methods are commonly used for the detection and quantification of phenyl carbamates?

A19: High-performance liquid chromatography (HPLC) is frequently employed for the analysis of phenyl carbamates, especially in complex matrices like environmental samples. [, , ] This technique separates different components of a mixture based on their interactions with a stationary phase (the column packing) and a mobile phase (the solvent). [, , ]

Q20: How does the introduction of phenyl carbamate groups affect the environmental fate of a pesticide like Avermectin B1a?

A20: Modifying Avermectin B1a with phenyl carbamate groups was shown to influence its behavior in the environment. Specifically, these modifications led to a decrease in the oil–water partition coefficient (Kₒw) and soil adsorption coefficient (Kf). [] These changes suggest that the modified Avermectin B1a may have increased mobility in soil and water, potentially impacting its persistence, bioavailability, and potential for transport through the environment. []

Q21: How does the solubility of phenyl carbamates in various solvents impact their applications?

A21: The solubility of phenyl carbamates in different solvents is a crucial factor determining their suitability for specific applications. For instance, in the synthesis of methyl N-phenyl carbamate (MPC), the choice of solvent significantly affects the reaction outcome. [] Studies have shown that using solvents like toluene, benzene, or anisole, instead of methanol alone, can enhance both the conversion of phenylurea and the selectivity towards MPC. [] Understanding the solubility behavior of phenyl carbamates is essential for optimizing reaction conditions, developing formulations, and predicting their environmental fate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)

![1-Oxaspiro[3.5]nonan-2-one, 3-methylene-](/img/structure/B146025.png)